Ethyl 2-(2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamido)-4-phenylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and an acetamido-linked 4-oxo-4,5-dihydrothiazol-2-yl moiety at position 2. This structure combines electron-rich (thiophene) and electron-deficient (4-oxo-thiazolidinone) components, which may influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1,3-thiazol-2-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-2-24-18(23)16-12(11-6-4-3-5-7-11)9-26-17(16)20-13(21)8-15-19-14(22)10-25-15/h3-7,9H,2,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXDBWYHYACHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC3=NC(=O)CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to inhibit dna gyrase and dhfr, which are essential enzymes in bacterial DNA replication and folate metabolism, respectively.
Biochemical Pathways
Given the reported inhibition of dna gyrase and dhfr, it can be inferred that this compound may interfere with bacterial DNA replication and folate metabolism, leading to the inhibition of bacterial growth.
Result of Action
Based on the reported activities of similar thiazole derivatives, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biological Activity
Ethyl 2-(2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamido)-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of thiazole derivatives with acetamido groups and phenylthiophene intermediates. The compound's structure features a thiazole ring and a phenylthiophene moiety, which are known to contribute to various biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.45 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has shown that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. Studies indicate that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antitumor Activity
Several derivatives of thiazole-containing compounds have been investigated for their antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells was noted in studies involving various cancer cell lines.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented, with some studies suggesting that this compound may exhibit similar properties. Research indicates that the compound could modulate neurotransmitter levels or receptor activity in the central nervous system, contributing to its anticonvulsant effects.
Table 2: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various thiazole derivatives showed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Antitumor Research : In vitro experiments demonstrated that the compound reduced the viability of breast cancer cells by over 50% at specific concentrations after 48 hours of treatment. Mechanistic studies indicated that it induced apoptosis through caspase activation pathways.
- Anticonvulsant Testing : Animal models treated with the compound showed a reduction in seizure frequency compared to controls, indicating its potential as an anticonvulsant drug candidate.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of the target compound and its analogs:
*Molecular formulas for some compounds are inferred from structural data in the evidence.
Physicochemical Properties
- Melting Points: The methylamino analog () exhibits a melting point of 163–166°C, suggesting higher crystallinity compared to bulkier analogs like the target compound, where steric hindrance may reduce melting points .
- Stability: The 4-oxo-thiazolidinone group in the target compound likely stabilizes the molecule through intramolecular hydrogen bonding, similar to E-isomer dominance observed in related dihydrothiazol derivatives .
Research Findings and Trends
- Diastereoselectivity: In HClO4-catalyzed reactions, E-isomers of 4-oxo-thiazolidinone derivatives dominate due to lower steric strain and favorable orbital overlap .
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) accelerate reaction kinetics in thiophene derivatives, whereas electron-donating groups (e.g., -OCH₃) show negligible effects .
- Cytotoxicity Potential: While direct data for the target compound is lacking, structurally related thiophene-thiazolidinone hybrids exhibit moderate cytotoxicity, likely via intercalation or oxidative stress mechanisms .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Identification : Prioritize personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to mitigate skin/eye irritation risks (classified under GHS Category 2A/2) .
- Exposure Control : Use fume hoods for weighing and synthesizing steps to minimize inhalation of dust/particulates (respiratory toxicity noted in SDS) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste under local regulations .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the thiophene and thiazolone moieties, focusing on coupling patterns for acetamido and ester groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated using evidence from similar thiophene derivatives, e.g., C15H17NO3S with MW 291.36 ).
- HPLC-PDA : Assess purity (>95%) via reverse-phase chromatography with C18 columns and UV detection at 254 nm (standard for aromatic systems) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield while minimizing hazardous byproducts?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading) impacting the thiazolone-thiophene coupling step .
- Response Surface Methodology (RSM) : Model reaction efficiency (yield) and impurity profiles (e.g., unreacted acetamido intermediates) using central composite designs .
- Validation : Replicate optimal conditions (e.g., DMF at 80°C, 12 hr) with triplicate runs to confirm robustness (±5% yield variance acceptable) .
Q. How to resolve discrepancies in spectroscopic data for the thiazolone-thiophene scaffold?
- Methodological Answer :
- Hypothesis Testing : Compare experimental -NMR shifts (e.g., δ 6.8–7.2 ppm for phenyl protons) with DFT-calculated chemical shifts (using Gaussian or ORCA software) .
- Dynamic NMR Studies : Investigate rotational barriers of the acetamido group at variable temperatures to explain peak splitting anomalies .
- X-ray Crystallography : Resolve ambiguous NOE correlations by crystallizing the compound (if feasible) to confirm spatial arrangement of substituents .
Q. What computational strategies predict reactivity in downstream functionalization (e.g., ester hydrolysis)?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical methods (e.g., DFT-B3LYP/6-31G*) to map transition states and activation energies for ester cleavage under acidic/basic conditions .
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on hydrolysis kinetics (e.g., polar protic vs. aprotic solvents) .
- Machine Learning : Train models on similar thiophene derivatives to predict regioselectivity in subsequent reactions (e.g., Suzuki coupling) .
Q. How to design structure-activity relationship (SAR) studies for biological targets?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., phenyl→pyridyl, ester→amide) and assess bioactivity against kinase targets (e.g., via in vitro enzymatic assays) .
- Pharmacophore Modeling : Align optimized geometries (from MD simulations) with known inhibitors to identify critical H-bond donors/acceptors (e.g., thiazolone carbonyl) .
- ADMET Profiling : Predict logP (≈4.0 via XlogP ) and metabolic stability (CYP450 isoforms) using QSAR tools like SwissADME.
Data Contradiction & Validation
Q. How to address conflicting toxicity data between in silico predictions and experimental assays?
- Methodological Answer :
- Tiered Testing : Validate computational alerts (e.g., hepatotoxicity via ProTox-II) with zebrafish embryo assays (acute toxicity) and murine hepatocyte viability tests .
- Dose-Response Analysis : Compare EC50 values from in vitro assays with predicted LD50 ranges to calibrate QSAR models .
- Meta-Analysis : Cross-reference SDS-reported hazards (e.g., respiratory toxicity ) with PubChem BioAssay data for consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
